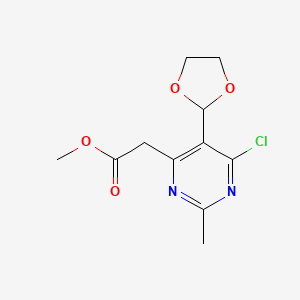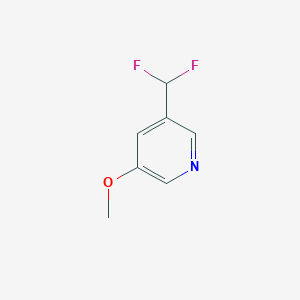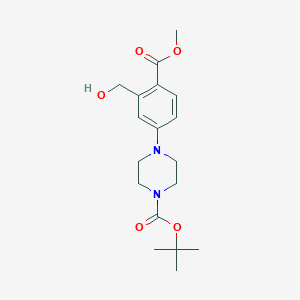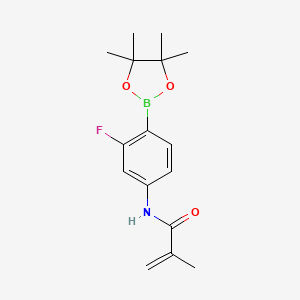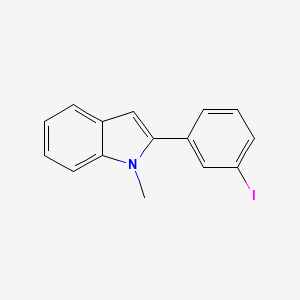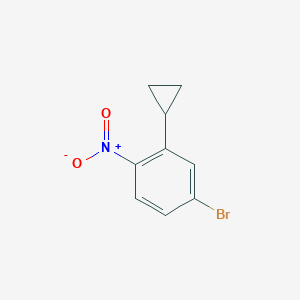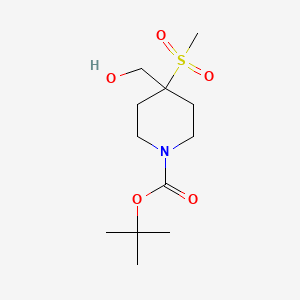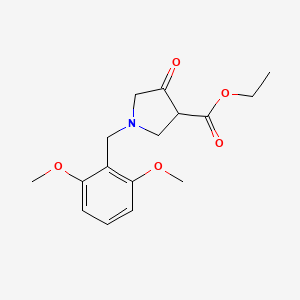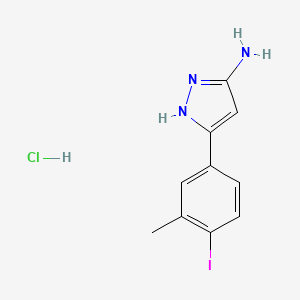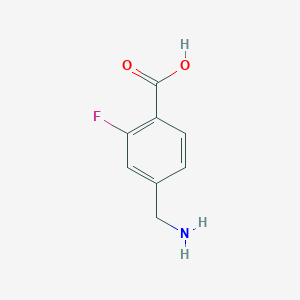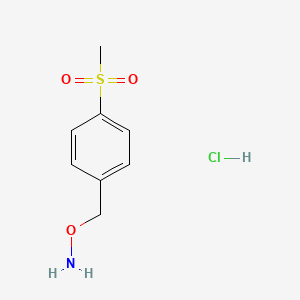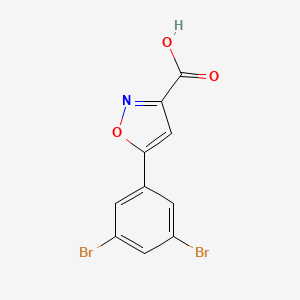
5-(3,5-Dibromophenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dibromophenyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its brominated phenyl group attached to an isoxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dibromophenylboronic acid and other necessary reagents.
Reaction Steps: The compound is synthesized through a series of reactions including halogenation, cyclization, and oxidation.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques like continuous flow chemistry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the bromine atoms.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often use nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products can be alcohols or amines.
Substitution products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves modulation of biochemical pathways.
Comparison with Similar Compounds
5-(3,5-Dibromophenyl)isoxazole-4-carboxylic acid
5-(3,5-Dibromophenyl)isoxazole-2-carboxylic acid
Uniqueness: The placement of the carboxylic acid group at the 3-position of the isoxazole ring distinguishes this compound from its analogs, potentially leading to different biological activities and chemical properties.
Properties
Molecular Formula |
C10H5Br2NO3 |
|---|---|
Molecular Weight |
346.96 g/mol |
IUPAC Name |
5-(3,5-dibromophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
LXBLECCVFWRZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
